

Mass Spectrometry Fragmentation Patterns for 3,3-Diphosphonopropanoic Acid Identification

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Compound of Interest

Compound Name: 3,3-Diphosphonopropanoic acid

CAS No.: 4775-92-2

Cat. No.: B3268269

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Executive Summary & Compound Profile

3,3-Diphosphonopropanoic acid (CAS: 4775-92-2) is a geminal bisphosphonate characterized by two phosphonic acid groups attached to the terminal carbon of a propanoic acid backbone. Unlike common pharmaceutical bisphosphonates (e.g., Alendronate) which are often 1-hydroxy-1,1-bisphosphonates, 3,3-DPPA lacks the hydroxyl group at the bridging carbon, altering its fragmentation kinetics.

- Formula:
- Molecular Weight: 234.04 Da^{[2][3][4]}
- Exact Mass: 233.9667 Da
- Primary Ionization Mode: Negative Electrospray Ionization (ESI-)
- Target Precursor Ion:

The Analytical Challenge

The primary challenge in identifying 3,3-DPPA is its high polarity and the generation of fragment ions that are isobaric with its own degradation products (specifically 3-phosphonopropanoic acid). Chromatographic separation is not just recommended; it is mandatory to prevent false positives.

Fragmentation Mechanics: 3,3-DPPA vs. Alternatives

In negative ion mode, phosphonic acids follow predictable cleavage pathways driven by the stability of the phosphonate anion (

) and the elimination of neutral phosphorous species.

Primary Fragmentation Pathway (3,3-DPPA)

The fragmentation of the precursor m/z 233 is dominated by the cleavage of the C-P bond.

- Loss of Phosphorous Acid (, 82 Da): The most characteristic neutral loss for gem-bisphosphonates.
 - Transition:
 - Mechanism: Intramolecular proton transfer allows the expulsion of neutral , leaving a phosphono-acrylate derivative ().
- Loss of Metaphosphate (, 80 Da):
 - Transition:
 - Critical Insight: The product ion m/z 153 is isobaric with the molecular ion of 3-Phosphonopropanoic acid (3-PPA). If your source energy is too high, you may completely degrade 3,3-DPPA into what looks like a 3-PPA signal.
- Generation of Phosphonate Ions:

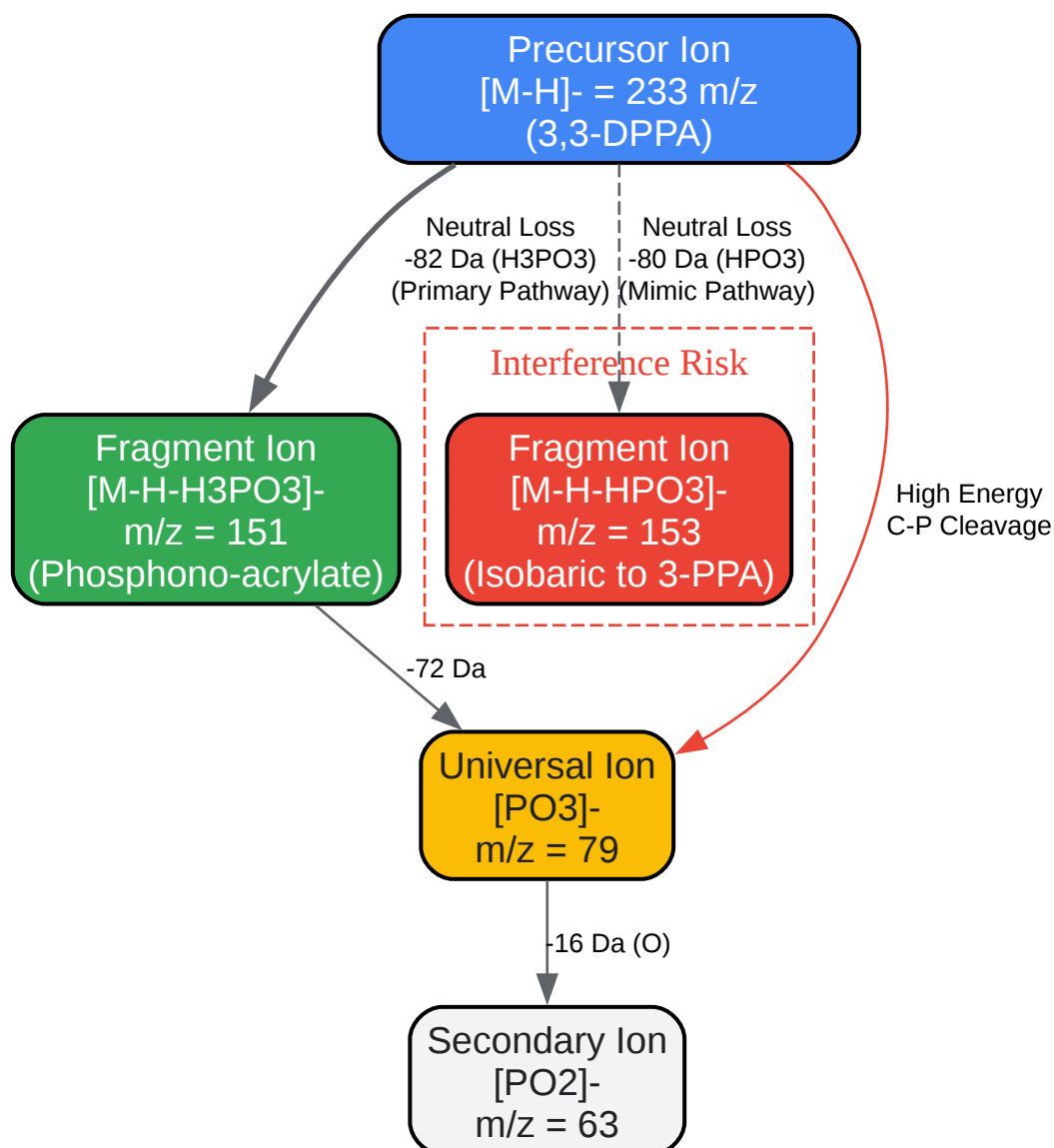
- m/z 79 (): The universal diagnostic ion for all phosphonates. High collision energy (CE > 35 eV) will drive all signal to this ion.
- m/z 63 (): A secondary diagnostic ion.

Comparative Analysis Table

Feature	3,3-DPPA (Target)	3-PPA (Metabolite/Analog)	Etidronic Acid (Isomer/Analog)
CAS	4775-92-2	5962-42-5	2809-21-4
Structure			
Precursor [M-H]-	233 m/z	153 m/z	205 m/z
Major Fragment 1	151 (Loss of)	79 ()	125 (Loss of)
Major Fragment 2	153 (Loss of)	63 ()	79 ()
Diagnostic Note	Fragment 153 mimics 3-PPA parent.	Lacks the 151 fragment.	Different backbone (Ethyl vs Propyl).

Visualizing the Fragmentation Logic

The following diagram illustrates the specific decay pathways for 3,3-DPPA, highlighting the risk of "Metabolite Mimicry" where fragments resemble other distinct molecules.



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Caption: Figure 1. ESI(-) Fragmentation pathway of 3,3-DPPA. Note the red "Mimic Pathway" generating m/z 153, which can be chemically confused with the molecular ion of 3-phosphonopropanoic acid.

Experimental Protocol: Validated Identification Workflow

To achieve reproducible results, you must control for the high polarity of the analyte. Standard C18 chromatography will result in void volume elution and ion suppression.

Step 1: Sample Preparation (QuPPE-PO Method)

This protocol is adapted from the Quick Polar Pesticides (QuPPE) method, optimized for phosphonates.

- Extraction: Weigh 5g sample into a centrifuge tube.
- Solvent Addition: Add 10 mL Methanol containing 1% Formic Acid. (Avoid water initially to precipitate proteins/sugars if biological).
- Agitation: Shake vigorously for 1 min.
- Centrifugation: 4000 rpm for 5 min.
- Filtration: Filter supernatant through a 0.2 μm PTFE filter (Nylon can bind phosphonates).
- Dilution: Dilute 1:1 with Acetonitrile prior to injection to match HILIC initial conditions.

Step 2: LC-MS/MS Parameters

- Column: Anionic Polar Pesticide Column (e.g., Waters Torus DEA or Phenomenex Luna Polar). Do not use C18.
- Mobile Phase A: 50 mM Ammonium Formate in Water (pH 2.9).
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-2 min: 10% A (High organic hold for retention).
 - 2-10 min: Linear ramp to 60% A.
 - 10-13 min: Hold 60% A.
- Flow Rate: 0.4 mL/min.

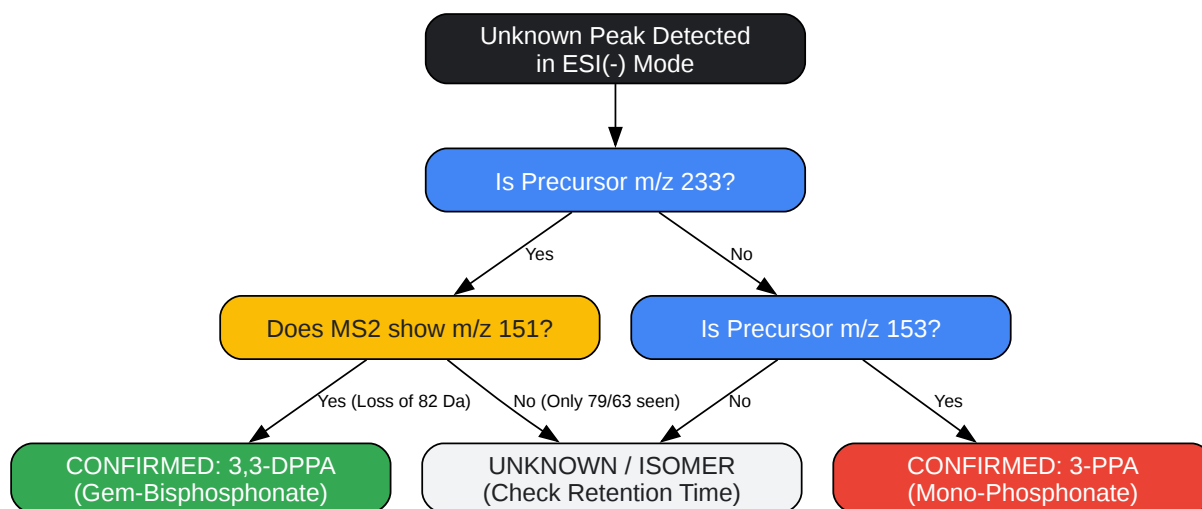
Step 3: Mass Spectrometer Settings (Triple Quadrupole)

- Ionization: ESI Negative.
- Capillary Voltage: 2.5 kV (Phosphonates are labile; lower voltage prevents in-source fragmentation).
- Source Temp: 400°C.
- MRM Transitions (Quant/Qual):

Transition (m/z)	Collision Energy (eV)	Purpose
233.0 151.0	18 - 22 eV	Quantification (Specific Loss)
233.0 79.0	35 - 40 eV	Confirmation (Structural Group)
233.0 153.0	15 - 18 eV	Confirmation (Monitor for 3-PPA interference)

Data Interpretation Decision Tree

Use this logic flow to confirm 3,3-DPPA presence versus its mono-phosphonate analog.



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Caption: Figure 2. Logic flow for distinguishing 3,3-DPPA from 3-PPA and other phosphonates.

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- 3. 3,3-diphosphonopropanoic acid ; 二膦酰基丙酸 ; CAS : 4775-92-2 实验室自主研发 , 大小包装均可 , 高校及研究所 , 先发后付 , 质量保证 ! ! ! 欢迎垂询购买~
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